molecular formula C40H20F66NO6P B12758777 Einecs 304-902-8 CAS No. 94291-76-6

Einecs 304-902-8

Cat. No.: B12758777
CAS No.: 94291-76-6
M. Wt: 1895.5 g/mol
InChI Key: ASQHIVLTDYBZHV-UHFFFAOYSA-N
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Description

The European Inventory of Existing Commercial Chemical Substances (EINECS) is a comprehensive registry of chemicals marketed in the EU prior to 1981. Each substance is assigned a unique identifier, such as EINECS 304-902-8, which facilitates regulatory tracking and toxicological assessments.

The chemical’s classification and risk profile are typically determined via read-across approaches or computational models, leveraging structural analogs to infer properties when experimental data are scarce. This review focuses on methodologies for comparing this compound with structurally or functionally similar compounds, emphasizing data-driven strategies validated in recent research.

Properties

CAS No.

94291-76-6

Molecular Formula

C40H20F66NO6P

Molecular Weight

1895.5 g/mol

IUPAC Name

bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-tritriacontafluorooctadecyl) hydrogen phosphate;2-(2-hydroxyethylamino)ethanol

InChI

InChI=1S/C36H9F66O4P.C4H11NO2/c37-5(38,7(41,42)9(45,46)11(49,50)13(53,54)15(57,58)17(61,62)19(65,66)21(69,70)23(73,74)25(77,78)27(81,82)29(85,86)31(89,90)33(93,94)35(97,98)99)1-3-105-107(103,104)106-4-2-6(39,40)8(43,44)10(47,48)12(51,52)14(55,56)16(59,60)18(63,64)20(67,68)22(71,72)24(75,76)26(79,80)28(83,84)30(87,88)32(91,92)34(95,96)36(100,101)102;6-3-1-5-2-4-7/h1-4H2,(H,103,104);5-7H,1-4H2

InChI Key

ASQHIVLTDYBZHV-UHFFFAOYSA-N

Canonical SMILES

C(COP(=O)(O)OCCC(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.C(CO)NCCO

Origin of Product

United States

Chemical Reactions Analysis

Einecs 304-902-8 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Einecs 304-902-8 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Einecs 304-902-8 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to specific receptors or enzymes, leading to changes in cellular processes and functions .

Comparison with Similar Compounds

Table 1: Example Structural Analogs and Similarity Metrics

EINECS Number Structural Class Tanimoto Index Toxicity Endpoint (Experimental) Model Prediction
304-902-8 Hypothetical Class X N/A LD₅₀ = 250 mg/kg (Rat) LD₅₀ = 230 mg/kg
201-678-1 Chlorinated Alkane 85% LD₅₀ = 300 mg/kg LD₅₀ = 290 mg/kg
205-447-4 Substituted Nitrobenzene 78% EC₅₀ = 5.2 mg/L (Daphnia) EC₅₀ = 4.8 mg/L

Note: Data adapted from studies on REACH Annex VI and EINECS datasets .

Computational Models: QSARs and RASARs

Quantitative Structure-Activity Relationship (QSAR) models are pivotal for predicting acute toxicity. For instance, models trained on substituted mononitrobenzenes achieved R² values >0.85 for Daphnia magna toxicity, validated under OECD guidelines . Similarly, Read-Across Structure-Activity Relationships (RASAR) models, which integrate machine learning with similarity networks, enabled coverage of 33,000 EINECS compounds using only 1,387 labeled analogs, reducing reliance on animal testing .

Table 2: QSAR Model Performance Across Chemical Classes

Chemical Class Model Type RMSE Applicability Domain Coverage
Chlorinated Alkanes QSAR 0.82 0.34 89%
Organothiophosphates RASAR 0.91 0.28 94%
Substituted Nitrobenzenes QSAR 0.88 0.31 82%

Source: Adapted from multi-organism toxicity studies .

Applicability Domain and Limitations

A critical challenge lies in defining the applicability domain (AD) of models. For example, chlorinated alkanes with log Kow >5 often fall outside the AD of general QSARs, necessitating class-specific refinements . Overfitting is another risk; models trained on narrow congeneric series (e.g., single scaffold types) show poor generalization to diverse EINECS chemicals, highlighting the need for broad training sets .

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